![molecular formula C9H8ClNOS B590485 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole CAS No. 131105-83-4](/img/structure/B590485.png)
2-(Chloromethyl)-5-methoxy-1,3-benzothiazole
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Description
The compound “2-(Chloromethyl)-5-methoxy-1,3-benzothiazole” belongs to a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . The “2-(Chloromethyl)” part indicates the presence of a chloromethyl group (-CH2Cl) at the 2nd position of the benzothiazole ring. The “5-methoxy” part indicates the presence of a methoxy group (-OCH3) at the 5th position .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-methoxy-1,3-benzothiazole” would consist of a benzothiazole core with a chloromethyl group attached at the 2nd position and a methoxy group at the 5th position . The exact geometry and conformation would depend on the specific spatial arrangement of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-5-methoxy-1,3-benzothiazole” would depend on factors such as its exact molecular structure, the presence of any functional groups, and the conditions under which it is stored or used .Future Directions
The future directions for research on “2-(Chloromethyl)-5-methoxy-1,3-benzothiazole” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on drug development processes such as in vivo testing, dose optimization, and clinical trials .
properties
IUPAC Name |
2-(chloromethyl)-5-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZQVCYAYXINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methoxy-1,3-benzothiazole |
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